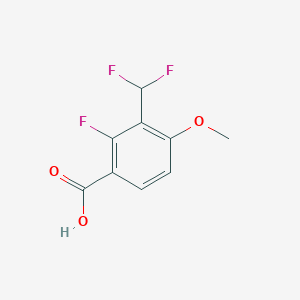

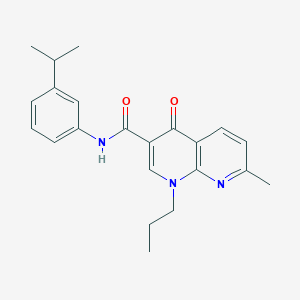

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate" is a derivative of acetic acid, which is part of a broader class of compounds known as isobenzofuran derivatives. These compounds have been synthesized through a sequential coupling-cyclization process involving 3-(2-iodophenyl)-3-oxopropanoic acid derivatives and terminal alkynes. The process is facilitated by the presence of a palladium catalyst and copper(I) iodide, with triethylamine in N,N-dimethylformamide at room temperature, yielding the corresponding acetic acid derivatives .

Synthesis Analysis

The synthesis of related isobenzofuran derivatives is achieved through a reaction of 3-(2-iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes. The reaction is catalyzed by dichlorobis(triphenylphosphine)palladium and copper(I) iodide, with triethylamine acting as the base. This method provides a pathway to synthesize various (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives, which are structurally related to the compound of interest .

Molecular Structure Analysis

While the specific molecular structure of "(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate" is not detailed in the provided papers, a related zinc(II) complex derived from a similar bis-Schiff base ligand has been characterized. The zinc complex exhibits a square pyramidal coordination around one zinc atom and a tetrahedral coordination around the other. The molecules form one-dimensional chains through hydrogen bonding. This information suggests that the compound of interest may also exhibit complex molecular interactions and possibly form crystalline structures under certain conditions .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving "(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate". However, the synthesis process of related compounds indicates that these molecules can participate in coupling and cyclization reactions, which are key steps in forming the isobenzofuran ring system. The presence of a fluorine atom in the compound could influence its reactivity and interaction with other chemical species .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate" are not explicitly described in the provided papers. However, the synthesis and characterization of similar compounds suggest that they may have reasonable yields and the potential to form stable crystalline structures. The presence of fluorine could affect the compound's polarity, reactivity, and interactions with biological systems, as seen in the antimicrobial activity of the related zinc(II) complex .

Relevant Case Studies

The provided papers do not include case studies on the specific compound . However, the antimicrobial activity of a related zinc(II) complex suggests potential biological applications for these types of compounds. The zinc complex was evaluated against various bacterial and fungal species, indicating that derivatives of isobenzofuran, such as the compound of interest, may also possess biological activities worth exploring .

Scientific Research Applications

Synthesis and Photophysical Studies

A study focused on synthesizing and investigating the photophysical properties of fluorophores containing the biologically relevant 1,3-dihydroisobenzofuran scaffold, utilizing ligand-free palladium nanoparticles for the domino synthesis of 1-arylidene-1,3-dihydroisobenzofurans. These derivatives exhibited structured fluorescence spectra in non-polar solvents, indicating potential applications in the development of fluorescent probes and materials (Mandali, Pati, Mishra, & Chand, 2017).

Antimicrobial Activity

Research on the introduction of cyclopropane fragments and fluorophenyls into the structures of N-ethoxyethylpiperidines demonstrated antimicrobial activity. The study highlighted the potential of these compounds in combating various bacterial strains, including gram-positive and gram-negative bacteria, as well as yeast fungi (Issayeva, Akhmetova, Datkhayev, Omyrzakov, Praliyev, & Ross, 2019).

Catalysis and Organic Transformations

A significant area of application is in catalysis and organic transformations, where compounds featuring cyclopropane rings and fluoroaromatic units serve as intermediates or catalysts. For example, research on frustrated Lewis pairs for dihydrogen activation and ring-opening reactions opens new avenues for hydrogen storage and activation strategies (Kronig, Theuergarten, Holschumacher, Bannenberg, Daniliuc, Jones, & Tamm, 2011).

Fluoro-functionalized Catalysts

The development of fluoro-functionalized polymeric N-heterocyclic carbene (NHC)-Zinc complexes for catalyzing the formylation and methylation of amines using CO2 as a C1 building block showcases the role of fluorinated compounds in green chemistry and CO2 utilization (Yang, Yu, Zhang, Zhao, Ji, & Liu, 2015).

Antagonistic and Agonistic Activities

Compounds structurally related to the query chemical have been explored for their pharmacological activities, such as acting through the GABAA/benzodiazepine receptor, demonstrating the potential of these molecules in drug discovery and development (Tenbrink, Im, Sethy, Tang, & Carter, 1994).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it.

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. It could be of interest in medicinal chemistry if it shows biological activity, or in materials science if it has unique physical properties.

properties

IUPAC Name |

[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FO4/c20-13-5-1-11(2-6-13)9-17-18(21)15-8-7-14(10-16(15)24-17)23-19(22)12-3-4-12/h1-2,5-10,12H,3-4H2/b17-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXFZYPHBCCMSP-MFOYZWKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)F)/O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3006559.png)

![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B3006564.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B3006568.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3006570.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3006574.png)

![2-(4-Methyl-1,3-thiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B3006576.png)

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione](/img/structure/B3006580.png)